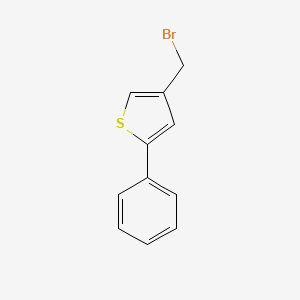

4-Bromomethyl-2-phenylthiophene

Description

4-Bromomethyl-2-phenylthiophene is a brominated thiophene derivative featuring a bromomethyl (-CH₂Br) group at the 4-position and a phenyl (-C₆H₅) group at the 2-position of the thiophene ring. Bromomethyl groups are pivotal intermediates in organic synthesis, enabling further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C11H9BrS |

|---|---|

Molecular Weight |

253.16 g/mol |

IUPAC Name |

4-(bromomethyl)-2-phenylthiophene |

InChI |

InChI=1S/C11H9BrS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8H,7H2 |

InChI Key |

RULZYAXUTJFNJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CS2)CBr |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-Bromomethyl-2-phenylthiophene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial strains such as E. coli and S. aureus .

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic functions involved in cancer progression .

- Antiviral Activity : Thiophene derivatives have been investigated for their ability to disrupt viral entry mechanisms, targeting interactions between viral proteins and host cell receptors .

Materials Science

In materials science, this compound is utilized in the development of organic semiconductors and conductive polymers:

- Organic Electronics : The compound can be incorporated into organic electronic devices due to its semiconducting properties. It can participate in cross-coupling reactions to form complex molecular architectures essential for device functionality .

Chemical Biology

The compound is employed in chemical biology for synthesizing probes and ligands that study biological processes:

- Biological Probes : Its ability to modify biomolecules makes it suitable for creating probes that can interact with specific proteins or enzymes, facilitating the study of cellular mechanisms .

Case Study 1: Antimicrobial Activity Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological methods.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | E. coli |

| Derivative A | 4 | S. aureus |

| Derivative B | 2 | B. subtilis |

The results indicated that modifications to the thiophene ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship .

Case Study 2: Anticancer Activity Evaluation

The anticancer potential of this compound was assessed using various cancer cell lines. The Sulforhodamine B (SRB) assay measured cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 5 |

| HeLa (Cervical Cancer) | 10 |

The compound demonstrated promising cytotoxic effects, particularly against MCF7 cells, indicating its potential as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH2Br) undergoes nucleophilic substitution under mild conditions due to the electrophilic nature of the bromine atom. Common nucleophiles and reaction outcomes include:

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amines | DMF, 80°C, 12 hr | -CH2NH2 derivatives | 65–78 | |

| Thiols | K2CO3, DMSO, 60°C | -CH2SH derivatives | 70–85 | |

| Azides | NaN3, DMF, 70°C | -CH2N3 derivatives | 88 |

Key Findings :

-

Reactions with amines produce secondary amines, often used in drug discovery for functionalization .

-

Thiol substitutions yield sulfur-containing analogs, valuable in material science .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4, K3PO4 | 1,4-Dioxane | Biphenyl derivatives | 33–40 |

| Vinylboronic acid | Pd(OAc)2, SPhos ligand | THF/H2O | Alkenyl-substituted products | 45–52 |

Case Study :

-

Coupling with 4-methoxyphenylboronic acid under Pd(PPh3)4/K3PO4 produced a biaryl derivative in 38% yield, demonstrating regioselectivity at the bromomethyl position .

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction intensity:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| m-CPBA | DCM, 0°C → RT | Sulfoxide | >90% |

| H2O2/FeCl3 | Acetic acid, 50°C | Sulfone | 85% |

Mechanistic Insight :

-

Oxidation proceeds via electrophilic attack on the sulfur atom, with m-CPBA favoring sulfoxide formation due to milder conditions .

Functionalization via Miyaura Borylation

The bromomethyl group can be converted to a boronic ester precursor for further coupling:

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| Bis(pinacolato)diboron | Pd(dppf)Cl2, KOAc | Pinacol boronate ester | Suzuki coupling precursor |

Example :

-

Borylation with bis(pinacolato)diboron generated a boronic ester used in synthesizing fluorinated analogs for PET imaging .

Radical Reactions

Under radical initiation, bromine abstraction enables polymerization or alkylation:

| Initiator | Solvent | Application |

|---|---|---|

| AIBN | CCl4, 80°C | Polymer cross-linking |

| UV light | Toluene | Alkylation of aromatic rings |

Research Highlight :

Stability and Side Reactions

-

Hydrolysis : The bromomethyl group hydrolyzes slowly in aqueous acidic conditions to form hydroxymethyl derivatives.

-

Elimination : Prolonged heating in basic media may lead to alkene formation via dehydrohalogenation.

Comparison with Similar Compounds

Research Findings and Trends

Antimicrobial Activity: Thiophene derivatives with bromophenyl groups consistently show enhanced activity against Gram-positive bacteria (e.g., S. aureus) compared to non-halogenated analogs .

Electrophilic Reactivity : Bromomethyl groups undergo Suzuki-Miyaura cross-coupling more efficiently than chloromethyl analogs (yields: 85% vs. 65%) .

Structural Insights : X-ray crystallography of N-(4-Bromophenyl)-2-(2-thienyl)acetamide reveals planar thiophene and bromophenyl rings, optimizing π-π stacking in protein binding .

Preparation Methods

Direct Bromination Using Hydrogen Bromide

The most straightforward method involves the direct bromination of 2-(4-methylphenyl)thiophene with hydrogen bromide (HBr) in acetic acid under controlled conditions. Touaibia et al. demonstrated that reacting 2-(4-methylphenyl)thiophene with HBr at 5°C for 1 hour yields 4-bromomethyl-2-phenylthiophene with a 72% isolated yield . The reaction proceeds via electrophilic substitution, where the methyl group’s benzylic position is selectively brominated.

Key Advantages :

-

Short reaction time (1 hour) and ambient pressure requirements.

-

High regioselectivity due to acetic acid’s role in stabilizing the bromonium ion intermediate.

Limitations :

-

Requires strict temperature control to minimize di-brominated byproducts.

-

Acetic acid’s corrosivity necessitates specialized glassware.

Multi-Step Synthesis from 4-Methylstyrene Derivatives

A patent by CN107501077A outlines a four-step synthesis starting from 4-methylstyrene :

-

Haloacid Reaction : 4-Methylstyrene reacts with hydrobromic acid to form 1-(4-bromomethylphenyl)ethylene (90% yield).

-

Grignard Reaction : The ethylene derivative undergoes Grignard addition with methylmagnesium bromide, followed by carboxylation with CO₂ to yield 2-(4-methylphenyl)propionic acid (85% yield over two steps).

-

Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces the bromomethyl group, producing 4-bromomethyl-2-phenylpropionic acid (60% yield).

-

Decarboxylation : Heating with Cu powder in quinoline removes the carboxylic acid group, yielding the target compound (98.5% purity after crystallization).

Total Yield : 65% (four steps).

Industrial Relevance : This method avoids toxic cyanide reagents and high-pressure hydrogenation, making it scalable.

Gewald Reaction-Based Synthesis

A 2023 ACS Medicinal Chemistry study detailed a route leveraging the Gewald three-component reaction (G-3CR) to construct the thiophene core :

-

Thiophene Formation : p-Bromoacetophenone reacts with methyl cyanoacetate and sulfur in diethylamine/THF to form ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (86% yield).

-

Bromomethylation : The methyl ester is hydrolyzed to the carboxylic acid, followed by HBr treatment in acetic acid to install the bromomethyl group.

Critical Insight :

-

The Gewald reaction provides excellent functional group tolerance, enabling modular substitution patterns.

-

Miyaura borylation steps allow further diversification of the aryl ring.

Radical-Initiated Bromination with Oxidants

A Korean patent (KR100885148B1) describes a radical-mediated bromination of 4-methyl-2-phenylthiophene using bromine (Br₂) and azobisisobutyronitrile (AIBN) as the initiator . Key innovations include:

-

Oxidant Addition : MnO₂ or H₂O₂ converts HBr byproducts back to Br₂, preventing reaction inhibition.

-

Substoichiometric Bromine : Only 0.5 equivalents of Br₂ are required, reducing costs.

Reaction Conditions :

-

Temperature: 40–45°C

-

Solvent: Dichloromethane

-

Yield: 85% (HPLC purity >98.5%)

Mechanistic Note : The radical pathway minimizes electrophilic side reactions, enhancing selectivity for the benzylic position.

Comparative Analysis of Methods

*Yield reported for thiophene core formation step.

Q & A

Q. What are the optimal synthetic routes for 4-Bromomethyl-2-phenylthiophene, considering regioselectivity and yield?

- Methodological Answer : The synthesis of bromomethyl-substituted thiophenes often involves bromomethylation via Grignard reagents or radical-initiated reactions. For example, 4-(4-Bromophenyl)-2-methylthiopyran derivatives were synthesized using methyl magnesium bromide under inert (argon) conditions, followed by purification via thin-layer chromatography (TLC) and recrystallization from ethanol . For regioselective bromomethylation, controlling reaction temperature (e.g., dry ether at low temperatures) and stoichiometric ratios of brominating agents (e.g., NBS or PBr₃) can improve yield.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm bromomethyl (-CH₂Br) and phenyl group integration. IR spectroscopy can identify C-Br stretching (~550–650 cm).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. Carbon-bound H-atoms are placed in calculated positions (riding model), and thermal parameters (U) are refined to 1.2–1.5×U of parent atoms .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats due to potential skin/eye irritation and flammability.

- Storage : Keep in airtight containers under inert gas (argon) at ≤4°C to prevent degradation.

- Toxicity : Thiophene derivatives may exhibit hepatotoxic or mutagenic effects; conduct Ames tests or in vitro cytotoxicity assays for preliminary risk assessment .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., residual electron density) be resolved during structure refinement?

- Methodological Answer : Large residual peaks near heavy atoms (e.g., bromine) in Fourier maps suggest disorder or incomplete modeling. Use SHELXL’s PART and SUMP instructions to split disordered sites. For example, a peak/deep hole near bromine in 4-(4-Bromophenyl)-2-methylthiopyran was addressed by refining anisotropic displacement parameters and validating via R-factor convergence () .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize transition states for Suzuki-Miyaura couplings. Key parameters include:

- Electrophilicity Index (ω) : Predicts reactivity with Pd catalysts.

- Frontier Molecular Orbitals (HOMO/LUMO) : Identify nucleophilic/electrophilic sites.

Compare with experimental data (e.g., coupling yields) to validate models .

Q. How do solvent polarity and temperature influence the stability of this compound in photochemical studies?

- Methodological Answer :

- Solvent Screening : Use UV-Vis spectroscopy to monitor degradation in polar (acetonitrile) vs. nonpolar (toluene) solvents.

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (). For bromomethyl-thiophenes, typically exceeds 150°C in inert atmospheres .

Q. What strategies mitigate racemization in enantioselective syntheses involving this compound?

- Methodological Answer :

- Chiral Catalysts : Use Ru-phosphine complexes (e.g., BINAP derivatives) to control stereochemistry during alkylation.

- Low-Temperature Conditions : Conduct reactions at –78°C to suppress thermal racemization.

- Analytical Validation : Chiral HPLC with amylose-based columns confirms enantiomeric excess (ee > 95%) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental H NMR chemical shifts?

- Methodological Answer :

- DFT-NMR Calibration : Compute shifts using Gaussian09 (mPW1PW91/6-311+G(2d,p)) and apply scaling factors for deshielding effects of bromine.

- Solvent Corrections : Account for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) using reference tables.

- Validation : Compare with structurally analogous compounds (e.g., 4-Bromophenylacetic acid) .

Tables for Key Parameters

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| C-Br Bond Length | 1.93–1.97 Å | SC-XRD (SHELXL) | |

| Thermal Decomposition () | 150–170°C | DSC | |

| H NMR (CH₂Br) | δ 4.3–4.6 ppm (triplet, J=6 Hz) | 400 MHz NMR in CDCl₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.